![molecular formula C18H16N2O3S B14173200 4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide CAS No. 5318-55-8](/img/structure/B14173200.png)
4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methoxy group and a benzenesulfonamide moiety, connected through a methyleneamino linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with 2-bromoaniline and 1-ethynyl-2-methoxynaphthalene.
Coupling Reaction: Under a nitrogen atmosphere, 2-bromoaniline (1.0 equivalent) is reacted with 1-ethynyl-2-methoxynaphthalene (1.3 equivalents) in the presence of palladium(II) chloride (2 mol%) and copper(I) iodide (4 mol%) as catalysts, using a solvent mixture of dimethylformamide (DMF) and triethylamine (Et3N) in a 2:1 ratio. The reaction mixture is stirred overnight at 100°C.
Workup: After completion, the reaction mixture is cooled, quenched with brine, and extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by flash column chromatography using a petroleum ether/ethyl acetate mixture.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form corresponding quinones.
Reduction: The imine linkage (methyleneamino group) can be reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide has several applications in scientific research :
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
作用機序
The mechanism of action of 4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy group and the sulfonamide moiety play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(2-((2-Methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide: Shares a similar naphthalene and sulfonamide structure but differs in the linkage between the aromatic rings.
(E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-yl)methylidene]benzohydrazide: Contains a similar naphthalene moiety but has different functional groups and linkages.
Uniqueness
4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide is unique due to its specific methyleneamino linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
5318-55-8 |
|---|---|
分子式 |
C18H16N2O3S |
分子量 |
340.4 g/mol |
IUPAC名 |
4-[(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O3S/c1-23-18-11-6-13-4-2-3-5-16(13)17(18)12-20-14-7-9-15(10-8-14)24(19,21)22/h2-12H,1H3,(H2,19,21,22) |
InChIキー |
VSPGBZDNZQLMMD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14173119.png)
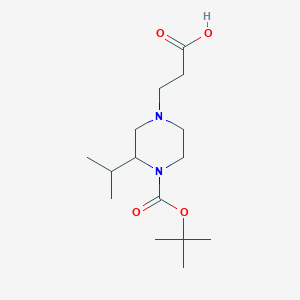
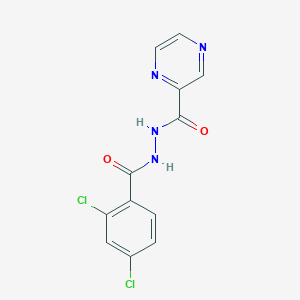
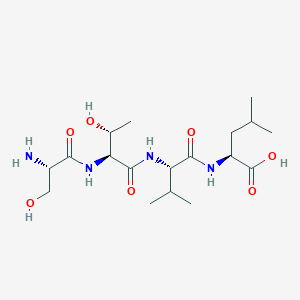
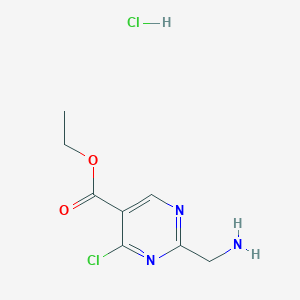
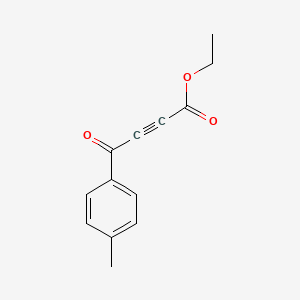
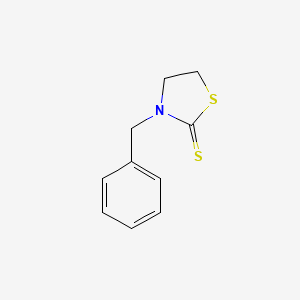
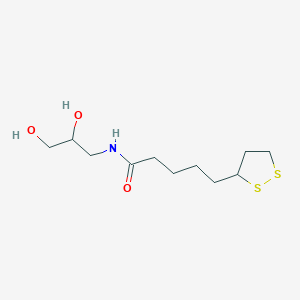
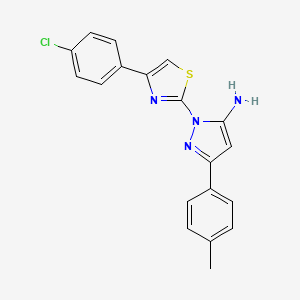
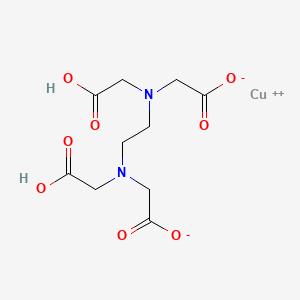
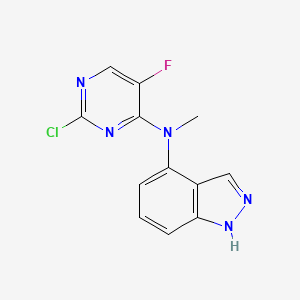
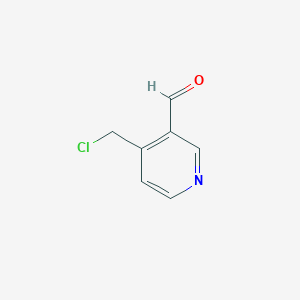
![3,3a(2)-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone]](/img/structure/B14173193.png)
![2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B14173202.png)
